molecular formula C18H18ClN5OS B6434689 2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 6214-10-4

2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B6434689
CAS No.: 6214-10-4
M. Wt: 387.9 g/mol
InChI Key: JTGWLNJLOODFJX-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 4-chlorophenyl group, linked via a sulfanyl bridge to an N-phenyl-N-isopropyl acetamide moiety. The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the isopropyl and phenyl groups on the acetamide contribute to steric bulk and hydrophobic interactions.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-13(2)23(15-6-4-3-5-7-15)17(25)12-26-18-20-21-22-24(18)16-10-8-14(19)9-11-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWLNJLOODFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363983
Record name 2-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-10-4
Record name 2-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic molecule featuring a tetrazole ring and a sulfonamide functional group. Its structure suggests potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN4OSC_{13}H_{15}ClN_{4}OS, with a molecular weight of approximately 300.80 g/mol. The presence of the tetrazole and sulfonamide moieties contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC13H15ClN4OSC_{13}H_{15}ClN_{4}OS
Molecular Weight300.80 g/mol
CAS Number[Not specified in sources]
SolubilitySoluble in organic solvents

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The tetrazole ring can mimic biological molecules, allowing it to interfere with various biochemical pathways. This interaction may result in inhibition or modulation of target proteins, which is crucial for its therapeutic effects.

Biological Activities

Research has indicated that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing tetrazole rings have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Similar derivatives have demonstrated efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of related compounds against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity against these pathogens .
  • Docking Studies : Molecular docking studies have illustrated the binding interactions of tetrazole derivatives with amino acids in target proteins, supporting their potential as therapeutic agents .
  • Inhibition Studies : In vitro assays have shown that compounds similar to this one can act as acetylcholinesterase inhibitors, which are important for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key features of the target compound with its closest analogs:

Compound Name & Source Core Heterocycle Key Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound 1,2,3,4-Tetrazole 4-Cl-C₆H₄, S-link, N-Ph-N-(iPr) C₁₇H₁₆ClN₅OS 373.85 High lipophilicity (Cl, iPr); potential insecticidal activity
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1,2,3,4-Tetrazole 3-Cl-4-Me-C₆H₃, S-link, N-(2-MeO-Ph) C₁₅H₁₄ClN₅O₂S 371.82 Electron-donating (MeO) vs. withdrawing (Cl) groups; altered solubility
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(iPr)acetamide 1,2,3,4-Tetrazole 3-Me-C₆H₄, S-link, N-Ph-N-(iPr) C₁₆H₁₇N₅OS 327.40 Reduced polarity (Me vs. Cl); lower molecular weight
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(iPr)phenyl]acetamide 1,2,3,4-Tetrazole Me, S-link, N-(4-iPr-Ph) C₁₃H₁₇N₅OS 291.37 Minimal aromatic substitution; higher metabolic stability

Key Differences and Implications

Aromatic Substitution: The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to 3-methylphenyl or 3-chloro-4-methylphenyl . This may improve binding to hydrophobic pockets in biological targets (e.g., insecticidal proteins) .

Acetamide Substituents :

  • The N-phenyl-N-isopropyl group in the target compound and introduces steric hindrance, which may slow metabolic degradation compared to simpler acetamides (e.g., ).
  • N-(2-Methoxyphenyl) in could facilitate hydrogen bonding, altering target selectivity.

Heterocyclic Core :

  • Compared to triazole -based analogs (e.g., ), tetrazoles exhibit higher acidity (pKa ~ 4–5) due to the additional nitrogen, influencing ionization state and solubility .
  • Pyrazole derivatives (e.g., ) lack the sulfanyl bridge, reducing conformational flexibility.

Physicochemical and Computational Insights

  • Crystallography : SHELX software and Multiwfn are critical for analyzing bond lengths and electron density. For example, the C–S bond in sulfanyl-linked compounds typically measures ~1.81 Å, consistent with related structures .

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